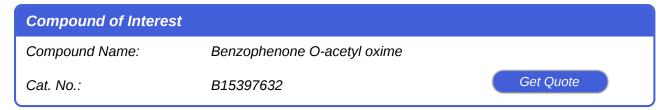


Application Notes and Protocols: Synthesis of Benzophenone O-acetyl oxime

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of **benzophenone O-acetyl oxime**. The procedure is presented in two main parts: the synthesis of the precursor, benzophenone oxime, followed by its acetylation to yield the final product. This protocol is intended for use by qualified personnel trained in experimental organic chemistry.

Experimental Protocols

Part A: Synthesis of Benzophenone Oxime

This procedure outlines the preparation of benzophenone oxime from benzophenone and hydroxylamine hydrochloride.

Materials:

- Benzophenone
- Hydroxylamine hydrochloride (NH2OH·HCl)
- 95% Ethyl alcohol
- Sodium hydroxide (NaOH)
- Concentrated Hydrochloric acid (HCl)



Water

Equipment:

- 2 L Round-bottomed flask
- Reflux condenser
- Beakers
- Buchner funnel and filter flask
- Magnetic stirrer and stir bar (optional)
- · Heating mantle or water bath

Procedure:

- In a 2-liter round-bottomed flask, prepare a mixture of 100 g (0.55 mole) of benzophenone,
 60 g (0.86 mole) of hydroxylamine hydrochloride, 200 mL of 95% ethyl alcohol, and 40 mL of water.[1]
- With continuous shaking or stirring, add 110 g (2.75 moles) of powdered sodium hydroxide in portions. The rate of addition should be controlled to prevent the reaction from becoming too vigorous; cooling with tap water may be necessary.[1]
- After the complete addition of sodium hydroxide, attach a reflux condenser to the flask and heat the mixture to boiling. Maintain reflux for five minutes.[1]
- Allow the reaction mixture to cool to room temperature.
- In a separate large beaker, prepare a solution of 300 mL of concentrated hydrochloric acid in 2 L of water.
- Pour the cooled reaction mixture into the acidic solution. A precipitate of benzophenone oxime will form.[1]
- Collect the precipitate by vacuum filtration using a Buchner funnel.



- Wash the collected solid thoroughly with water and allow it to dry. The yield of the crude product is typically high (98-99%).[1]
- The crude benzophenone oxime can be purified by recrystallization from methyl alcohol (approximately 80 mL for 20 g of crude product).[1]

Part B: Synthesis of Benzophenone O-acetyl oxime

This part of the protocol details the acetylation of the synthesized benzophenone oxime using acetic anhydride. This procedure is adapted from a similar synthesis of acetophenone O-acetyl oxime.[2]

Materials:

- · Benzophenone oxime
- Acetic anhydride
- · Ethyl acetate
- Hexane
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Water

Equipment:

- Round-bottomed flask
- Reflux condenser (optional, depending on heating)
- · Magnetic stirrer and stir bar
- · Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator



Equipment for flash column chromatography or recrystallization

Procedure:

- In a 100 mL round-bottomed flask equipped with a magnetic stir bar, place the dried benzophenone oxime (e.g., 5.0 g, 25.3 mmol).
- Add acetic anhydride (e.g., 4.8 mL, 50.7 mmol, 2.0 equivalents) to the flask.
- Heat the reaction mixture to 100 °C in a pre-heated oil bath and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[2]
- After the reaction is complete, cool the flask to room temperature.
- Carefully add water to the flask to quench the excess acetic anhydride.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash them with water, followed by a saturated sodium bicarbonate solution to remove any remaining acetic acid, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
- The crude **benzophenone O-acetyl oxime** can be purified by recrystallization from a mixture of ethyl acetate and hexane or by flash column chromatography on silica gel.[2]

Data Presentation

The following tables summarize the quantitative data for the synthesis of benzophenone oxime and its subsequent acetylation.

Table 1: Reagents for Benzophenone Oxime Synthesis



Reagent	Molecular Weight (g/mol)	Amount (g)	Moles (mol)	Molar Equivalents
Benzophenone	182.22	100	0.55	1.0
Hydroxylamine HCl	69.49	60	0.86	1.56
Sodium Hydroxide	40.00	110	2.75	5.0

Table 2: Reagents and Expected Product for Benzophenone O-acetyl oxime Synthesis

Reagent/Produ ct	Molecular Weight (g/mol)	Amount (g)	Moles (mmol)	Molar Equivalents
Benzophenone Oxime	197.24	5.0	25.3	1.0
Acetic Anhydride	102.09	5.18 (4.8 mL)	50.7	2.0
Benzophenone O-acetyl oxime	239.27	-	-	Theoretical Yield

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of **benzophenone**O-acetyl oxime.





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Caption: Workflow for the two-step synthesis of **Benzophenone O-acetyl oxime**.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
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